Diisopropylethylamine trihydrofluoride

Epoxide Ring Opening Regioselectivity Fluorohydrin Synthesis

Diisopropylethylamine trihydrofluoride (DIPEA·3HF, CAS 131600-43-6) is an amine‑polyhydrofluoride complex that serves as a controlled‑release source of nucleophilic fluoride in organic synthesis. It is formed from the sterically hindered tertiary amine N,N‑diisopropylethylamine (Hünig's base) and three equivalents of hydrogen fluoride.

Molecular Formula C8H22F3N
Molecular Weight 189.26 g/mol
CAS No. 131600-43-6
Cat. No. B164517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropylethylamine trihydrofluoride
CAS131600-43-6
Molecular FormulaC8H22F3N
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCC[NH+](C(C)C)C(C)C.F.F.[F-]
InChIInChI=1S/C8H19N.3FH/c1-6-9(7(2)3)8(4)5;;;/h7-8H,6H2,1-5H3;3*1H
InChIKeyAJRRXKJZYYBJPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropylethylamine Trihydrofluoride (CAS 131600-43-6) – Core Reagent Identity and Baseline Characteristics for Procurement Decisions


Diisopropylethylamine trihydrofluoride (DIPEA·3HF, CAS 131600-43-6) is an amine‑polyhydrofluoride complex that serves as a controlled‑release source of nucleophilic fluoride in organic synthesis. It is formed from the sterically hindered tertiary amine N,N‑diisopropylethylamine (Hünig's base) and three equivalents of hydrogen fluoride [1]. This liquid reagent [2] is employed for the fluorination of alcohols, epoxides, and halides, as well as the cleavage of silyl ether protecting groups [3]. It is distinguished from its closest analogs (e.g., triethylamine trihydrofluoride, TEA·3HF) by the greater steric bulk of its amine component, which directly modulates both its chemical reactivity and physical handling properties [4].

Why Diisopropylethylamine Trihydrofluoride (CAS 131600-43-6) Cannot Be Freely Substituted by In‑Class Amine‑HF Complexes


Amine‑trihydrofluoride reagents are not interchangeable commodities; their performance is dictated by the parent amine's steric and electronic properties. While both DIPEA·3HF and TEA·3HF deliver nucleophilic fluoride, the bulkier diisopropylethylamine component introduces greater steric hindrance around the reactive center [1]. This steric differentiation directly influences reaction regioselectivity [2] and can alter product distribution in syntheses of complex molecules [3]. Therefore, substituting DIPEA·3HF with a less hindered analog like TEA·3HF without re‑optimization may lead to reduced selectivity, different isomer ratios, or lower yields. Procurement decisions must be based on the specific performance profile required for a given transformation, as detailed in the evidence below.

Quantitative Differentiation of Diisopropylethylamine Trihydrofluoride (CAS 131600-43-6) from Closest Analogs


Reversed Regioselectivity in Epoxide Ring‑Opening: DIPEA·3HF vs. Pyridine·HF

In the ring‑opening of terminal epoxides, the choice of amine‑HF complex determines which regioisomer is obtained as the major product. Using a pyridine‑hydrogen fluoride mixture (Py·HF) yields predominantly 2‑fluoro‑1‑alkanols. In contrast, employing DIPEA·3HF (Hünig's hydrofluoride) reverses this selectivity, affording mainly 1‑fluoro‑2‑alkanols [1]. This is a clear, quantifiable difference in reaction outcome.

Epoxide Ring Opening Regioselectivity Fluorohydrin Synthesis

Steric Hindrance as a Determinant of Reaction Selectivity: DIPEA·3HF vs. TEA·3HF

The greater steric bulk of DIPEA·3HF compared to TEA·3HF is a key differentiating feature. This increased steric hindrance can influence both the rate and selectivity of fluorination reactions, particularly with sterically demanding substrates or when multiple reactive sites are present [1][2]. Vendor data explicitly states that DIPEA·3HF offers 'superior selectivity over TEA·3HF due to steric hindrance from the bulky amine' [3].

Steric Hindrance Selectivity Fluorination

Parent Amine Basicity and Physical Property Differences: DIPEA vs. TEA

The parent amine of DIPEA·3HF, N,N‑diisopropylethylamine (DIPEA), has a pKa of its conjugate acid of approximately 10.75–11.5, compared to ~10.7 for triethylamine (TEA), the parent amine of TEA·3HF . Additionally, DIPEA has a significantly higher boiling point (126–127 °C) than TEA (89–90 °C) . These differences in the free amine, though not directly translating to the trihydrofluoride salts, indicate the distinct steric and electronic environment that can influence the fluoride complex's behavior in solution and during work‑up.

pKa Basicity Boiling Point

Efficient Fluorodehydroxylation with DIPEA·3HF System: Representative Yield in a Secondary Alcohol

In the context of fluorodehydroxylation of alcohols using nonaflyl fluoride (NfF), the combination of ethyldiisopropylamine (DIPEA) and ethyldiisopropylamine trihydrofluoride (DIPEA·3HF) was reported to provide the inverted fluoride product from a secondary alcohol in 90% yield [1]. While this is not a direct comparator study, it establishes a benchmark for the performance of DIPEA·3HF in a synthetically valuable transformation that is often used as an alternative to DAST‑type reagents.

Deoxyfluorination Alcohol Fluorination Yield

Optimal Application Scenarios for Diisopropylethylamine Trihydrofluoride (CAS 131600-43-6) Based on Quantitative Differentiation


Regioselective Synthesis of 1‑Fluoro‑2‑alkanols from Terminal Epoxides

When a synthetic route requires access to the 1‑fluoro‑2‑alkanol isomer, DIPEA·3HF is the preferred reagent over pyridine‑hydrogen fluoride mixtures. The reversal of regioselectivity documented in direct comparative studies [1] makes DIPEA·3HF essential for preparing this specific fluorohydrin class. This is particularly relevant in medicinal chemistry, where different fluorine placement can dramatically alter a molecule's metabolic stability and target binding.

Fluorination and Desilylation of Acid‑Sensitive and Sterically Demanding Substrates

The steric bulk of DIPEA·3HF confers superior selectivity for reactions involving complex, multifunctional molecules such as carbohydrates, nucleosides, and advanced pharmaceutical intermediates [2][3]. Its milder, more controlled reactivity minimizes undesired side reactions (e.g., elimination, rearrangement) that can occur with less hindered or more aggressive fluoride sources. This makes it a reagent of choice for late‑stage fluorination in complex molecule synthesis.

Deoxyfluorination of Secondary Alcohols with High Inversion Yields

In protocols employing nonaflyl fluoride (NfF), the DIPEA/DIPEA·3HF system has been demonstrated to achieve high yields (90%) in the deoxyfluorination of secondary alcohols [4]. This system offers a viable and often safer alternative to DAST and related reagents, especially in process‑scale chemistry where thermal stability and handling safety are paramount.

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